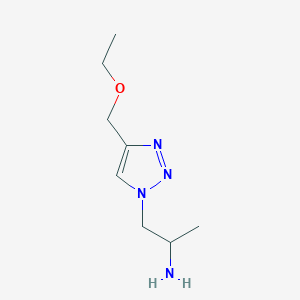

1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amin

Übersicht

Beschreibung

The compound “1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a derivative of propan-2-amine , which is an organic compound and an amine. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. The ethoxymethyl group attached to the triazole ring suggests that this compound might have been synthesized using a variant of the click chemistry reaction, which often results in 1,2,3-triazole derivatives.

Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,3-triazole ring, an ethoxymethyl group attached to the 4-position of the triazole ring, and a propan-2-amine moiety attached to the 1-position of the triazole ring .Chemical Reactions Analysis

As a 1,2,3-triazole derivative, this compound might participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis

Without specific data on this compound, I can only speculate on its properties based on its structure. As an amine, it would likely be a weak base. The presence of the ethoxymethyl group might make it somewhat polar, and it might be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthese enantiomerenreiner Medikamente

Diese Verbindung wird bei der Synthese enantiomerenreiner Medikamente verwendet, die unerlässlich sind, um Medikamente mit spezifischen gewünschten Wirkungen zu erzeugen und gleichzeitig Nebenwirkungen zu minimieren. Die transaminasevermittelte Synthese ermöglicht die Herstellung von arzneimittelähnlichen disubstituierten 1-Phenylpropan-2-aminen, die in etwa 40 % aller pharmazeutisch wirksamen Inhaltsstoffe vorkommen . Diese Verbindungen sind entscheidend für die Behandlungen, die von Fettleibigkeit bis hin zur Parkinson-Krankheit reichen.

Kinetische Auflösung

Bei der kinetischen Auflösung kann diese Verbindung verwendet werden, um Enantiomere selektiv zu erhalten, indem die Reaktion an einem Punkt abgebrochen wird, an dem ein Enantiomer bevorzugt gebildet wird. Diese Methode ist besonders nützlich bei der Synthese chiraler Amine, die Bestandteil vieler Pharmazeutika sind .

Verbesserung der kognitiven Funktion

Derivate dieser Verbindung wurden berichtet, die kognitive Funktion bei Patienten mit Multipler Sklerose zu verbessern. Dies unterstreicht ihre potenzielle Anwendung bei der Behandlung neurologischer Erkrankungen .

Biokatalyse

Die Verbindung wird in biokatalytischen Prozessen verwendet, die umweltfreundliche Alternativen zur traditionellen chemischen Synthese darstellen. Diese Verfahren verwenden Enzyme, um die Synthese chiraler Amine zu katalysieren, und bieten eine wirtschaftlich attraktive Methode zur Herstellung von pharmazeutischen Inhaltsstoffen .

Auflösungsmittel

Es dient auch als Auflösungsmittel zur Trennung von Enantiomeren. Dies ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die oft für die Herstellung bestimmter Medikamente und Forschungschemikalien erforderlich sind .

Synthese chiraler Amine

Die Verbindung ist an der Synthese chiraler Amine beteiligt, die in einer Vielzahl von pharmazeutischen Anwendungen eingesetzt werden. Chirale Amine sind für die Synthese enantiomerenreiner Amine notwendig, die aufgrund ihrer weit verbreiteten Verwendung in pharmazeutisch wirksamen Inhaltsstoffen stark nachgefragt werden .

Wirkmechanismus

Target of Action

Amines often interact with various biological targets such as enzymes and receptors. For instance, they can bind to transaminases, which are enzymes that catalyze the transfer of an amino group from one molecule to another .

Mode of Action

The interaction between amines and their targets usually involves the formation of intermolecular bonds. For example, amines can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .

Biochemical Pathways

Amines can participate in numerous biochemical pathways. For instance, they can be involved in the synthesis of other compounds through reactions catalyzed by enzymes like transaminases .

Pharmacokinetics

The pharmacokinetics of amines can vary widely depending on their specific structures. Generally, amines can be absorbed, distributed, metabolized, and excreted by the body. Their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of amines. For example, the hydrogen bonding ability of amines can be affected by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would likely focus on its pharmacokinetics, pharmacodynamics, and clinical efficacy. If it’s a chemical intermediate, research might focus on optimizing its synthesis and exploring its reactivity .

Biochemische Analyse

Biochemical Properties

1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of enantiopure drug-like compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.

Cellular Effects

1-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are observed in different types of cells, including neuronal and hepatic cells, where the compound can alter the expression of genes involved in neurotransmission and metabolic processes.

Molecular Mechanism

The molecular mechanism of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can activate certain transaminases, facilitating the synthesis of specific amino acids and other metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and metabolic activity . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as transaminases and monoamine oxidases, influencing the synthesis and degradation of amino acids and neurotransmitters . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.

Subcellular Localization

The subcellular localization of 1-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.

Eigenschaften

IUPAC Name |

1-[4-(ethoxymethyl)triazol-1-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O/c1-3-13-6-8-5-12(11-10-8)4-7(2)9/h5,7H,3-4,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKGYSARXGQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

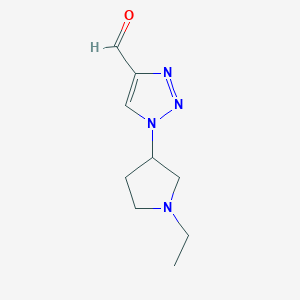

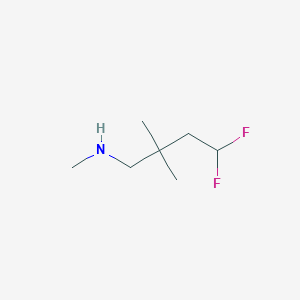

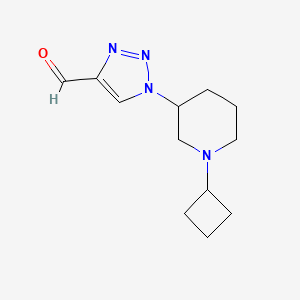

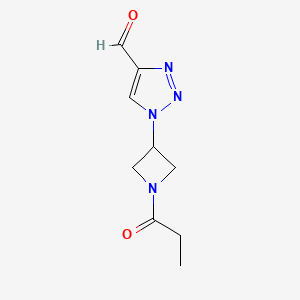

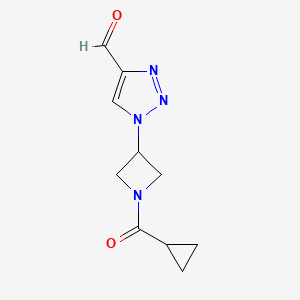

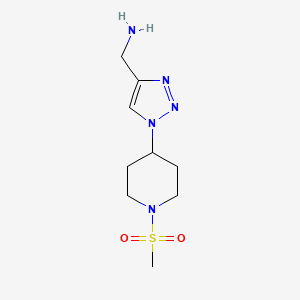

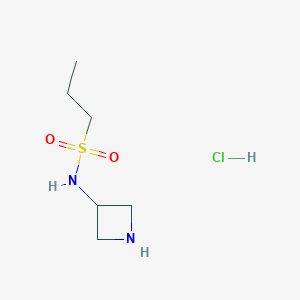

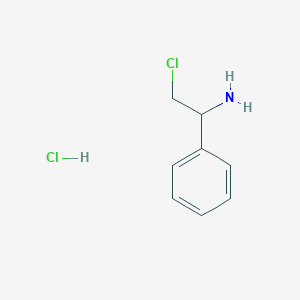

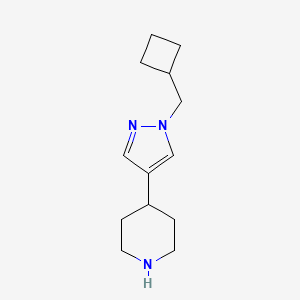

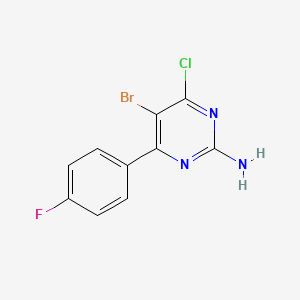

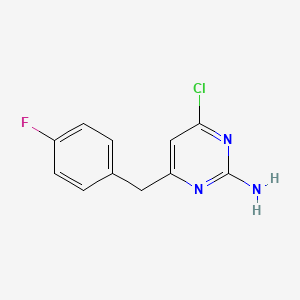

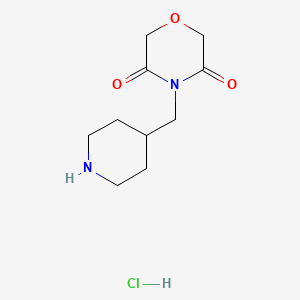

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.